molecular formula C18H19FN2O3S B2972104 4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896267-90-6

4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No. B2972104
CAS RN: 896267-90-6
M. Wt: 362.42
InChI Key: VNGBIRPVVQIIJI-UHFFFAOYSA-N
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Description

“4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” is a compound with the molecular formula C18H19FN2O3S and a molecular weight of 362.42. It contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, a phenylsulfonyl group, and a benzamide group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with a pyrrolidine ring are known to undergo various reactions depending on the functional groups present .

Scientific Research Applications

Alzheimer's Disease Research

4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe. This compound, in combination with positron emission tomography (PET), has been used to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. The study found significant decreases in receptor densities in the hippocampi and raphe nuclei of Alzheimer's patients, correlating with clinical symptoms and neuropathological loads (Kepe et al., 2006).

Pharmacokinetics and Drug Metabolism

The compound has been investigated in the context of understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs. One study, examining GDC-0449 (vismodegib), a molecule structurally similar to this compound, provided insights into the metabolic pathways and excretion processes in rats and dogs. The study revealed significant metabolite formation through pyridine ring opening (Yue et al., 2011).

Chemical Analysis and Quality Control

This compound has been used in the development of analytical methods for drug quality control. For instance, a study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, which included compounds structurally similar to this compound. This method is essential for ensuring the purity and quality of pharmaceutical products (Ye et al., 2012).

Molecular Imaging and Probe Development

The compound's derivatives have been utilized in the development of fluorescent probes for biological applications. For example, a study developed a fluorescent probe for detecting hydrogen sulfide in serum, using a structure similar to this compound. Such probes are crucial for understanding cellular and molecular processes in various biological and medical studies (Lee et al., 2020).

Future Directions

The future directions for “4-fluoro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” and similar compounds likely involve further exploration of their potential as drug candidates. The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Therefore, continued research in this area could lead to the discovery of novel biologically active compounds.

properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3S/c19-15-10-8-14(9-11-15)18(22)20-13-16-5-4-12-21(16)25(23,24)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGBIRPVVQIIJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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